Product packaging for Methyl 2-bromo-5-fluorobenzoate(Cat. No.:CAS No. 6942-39-8)

Methyl 2-bromo-5-fluorobenzoate

Cat. No.: B1360276
CAS No.: 6942-39-8
M. Wt: 233.03 g/mol
InChI Key: FCMQMRAFVRTHCR-UHFFFAOYSA-N
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Description

Contextualization of Methyl 2-bromo-5-fluorobenzoate as a Key Organic Building Block

This compound is a halogenated aromatic ester that has emerged as a crucial and versatile building block in the field of organic synthesis. Its structure, which features a benzene (B151609) ring substituted with a methyl ester, a bromine atom, and a fluorine atom at specific positions, provides a unique combination of reactive sites. This distinct arrangement of functional groups allows chemists to perform a variety of chemical transformations, making it an invaluable intermediate for constructing more complex molecular architectures. The presence of both bromine and fluorine substituents offers differential reactivity, enabling selective manipulation in multi-step synthetic sequences. Researchers frequently utilize its properties to create novel compounds with specific desired characteristics. chemimpex.com

The compound's utility is rooted in the strategic placement of its functional groups. The methyl ester can be hydrolyzed to a carboxylic acid or transformed into other functional groups, while the bromo- and fluoro-substituents influence the electronic properties of the aromatic ring and serve as handles for cross-coupling reactions or nucleophilic aromatic substitution. This multifunctionality makes this compound a staple reagent for synthetic chemists aiming to introduce fluorinated benzene moieties into larger molecules.

Below are the key properties of this compound:

PropertyValue
CAS Number 6942-39-8
Molecular Formula C8H6BrFO2
Molecular Weight 233.04 g/mol
Appearance Colorless to light yellow clear liquid
Density 1.62 g/mL
Refractive Index n20/D 1.54

Data sourced from Chem-Impex. chemimpex.com

Overview of its Significance in Modern Organic Synthesis and Applied Chemistry

The significance of this compound extends across various sectors of applied chemistry, most notably in the development of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com Its role as a precursor or key intermediate allows for the efficient synthesis of a wide array of target molecules. chemimpex.com

Within the agrochemical industry , this compound is used in the formulation of herbicides and pesticides. chemimpex.com The specific substitution pattern of the molecule contributes to the biological activity of the final agrochemical products, aiding in improved crop protection and yield. chemimpex.com

In the realm of materials science , the compound is employed in the synthesis of high-performance polymers and specialized coatings. chemimpex.com The introduction of the bromo- and fluoro-moieties can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to the resulting materials, making it a valuable component in the development of advanced materials. chemimpex.com Its stability and ease of handling are additional attributes that make it appealing for both laboratory-scale research and industrial applications. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrFO2 B1360276 Methyl 2-bromo-5-fluorobenzoate CAS No. 6942-39-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-5-fluorobenzoate
Source PubChem
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InChI

InChI=1S/C8H6BrFO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMQMRAFVRTHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219574
Record name Benzoic acid, 2-bromo-5-fluoro-, methyl ester
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Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6942-39-8
Record name Methyl 2-bromo-5-fluorobenzoate
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Record name Benzoic acid, 2-bromo-5-fluoro-, methyl ester
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Record name Benzoic acid, 2-bromo-5-fluoro-, methyl ester
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Record name Benzoic acid, 2-bromo-5-fluoro-, methyl ester
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Synthetic Methodologies and Strategies for Methyl 2 Bromo 5 Fluorobenzoate

Direct Esterification Routes for Methyl 2-bromo-5-fluorobenzoate Synthesis

The most straightforward method for synthesizing this compound is the direct esterification of its corresponding carboxylic acid, 2-bromo-5-fluorobenzoic acid.

This reaction involves the condensation of 2-bromo-5-fluorobenzoic acid with methanol to form the methyl ester and water. The process typically requires a catalyst to proceed at a practical rate, as the direct reaction is slow. This foundational reaction is a classic example of Fischer esterification.

To enhance the rate and yield of the esterification, various acid catalysts and reagents are employed. The optimization of these conditions is crucial for industrial applications.

One common approach involves the use of thionyl chloride (SOCl₂) with methanol. In this method, thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. A similar procedure for an analog, 5-bromo-2,4-difluorobenzoic acid, involves heating the acid in methanol with thionyl chloride at 65°C for one hour, resulting in a yield of 62.3%. chemicalbook.com

Modern advancements have introduced heterogeneous catalysts to simplify product purification and improve the sustainability of the process. For instance, a metal-organic framework, UiO-66-NH₂, has been used as an effective heterogeneous catalyst for the methyl esterification of various fluorinated aromatic carboxylic acids using methanol. rsc.orgresearchgate.net This method significantly reduces the reaction time compared to traditional derivatizing agents like the BF₃·MeOH complex. rsc.org

Table 1: Comparison of Catalytic Methods for Methyl Esterification of Halogenated Benzoic Acids

Catalyst/ReagentSubstrate ExampleTemperatureTimeYieldSource
Thionyl Chloride5-bromo-2,4-difluorobenzoic acid65 °C1 hour62.3% chemicalbook.com
UiO-66-NH₂Fluorinated Aromatic Carboxylic Acids150 °C10 hoursHigh Conversion rsc.orgresearchgate.net

Multi-Step Synthetic Approaches for this compound and its Analogs

The synthesis of halogenated benzoates often requires the carefully planned introduction of halogen atoms at specific positions. The synthesis of 2-bromo-5-fluorobenzoic acid, the precursor to the target ester, can be achieved through the regioselective bromination of 3-fluorobenzoic acid.

In the synthesis of more complex analogs, such as Methyl 4-bromo-2-cyano-5-fluorobenzoate, an iodine atom can be strategically introduced and later replaced. This is accomplished via a diazotization reaction on an amino-substituted precursor, Methyl 2-amino-4-bromo-5-fluorobenzoate, which is reacted with sodium nitrite and an iodide salt (like potassium iodide or sodium iodide) to yield Methyl 4-bromo-5-fluoro-2-iodobenzoate. google.com This two-step sequence first forms a diazonium salt, which is then substituted by iodide.

Diazotization is a powerful technique for introducing a variety of functional groups onto an aromatic ring by first converting a primary aromatic amine into a diazonium salt. This salt can then be subjected to a Sandmeyer-type reaction to introduce halogens.

A patented method for synthesizing an analog, 4-bromo-2-cyano-5-fluorobenzoate methyl ester, begins with Methyl 2-amino-4-bromo-5-fluorobenzoate. google.com This starting material is treated with sodium nitrite in the presence of an acid (e.g., 20% sulfuric acid) and an iodide source at low temperatures (0-5°C) to yield the corresponding iodo-substituted compound. google.com This transformation is a key step that facilitates subsequent reactions. Similarly, other halo-substituted aminobenzoates can undergo diazotization to produce various halogenated products. google.comwipo.int

Table 2: Diazotization and Halogen Exchange Reaction Conditions for Benzoate Analogs

Starting MaterialReagentsTemperatureProductSource
Methyl 2-amino-4-bromo-5-fluorobenzoateSodium Nitrite, Potassium Iodide, Sulfuric Acid0-5 °CMethyl 4-bromo-5-fluoro-2-iodobenzoate google.com
2-methyl-3-amino-5-bromobenzoateSodium Nitrite, Hexafluorophosphoric Acid-5 to -20 °C5-bromo-3-fluoro-2-methylbenzoate google.com
5-bromo-2-aminobenzoic acid derivativeDiazotization and ChlorinationNot Specified5-bromo-2-chloro-benzoic acid wipo.int

The introduction of a cyano (-CN) group is a common strategy in the synthesis of pharmaceutical intermediates. This can be achieved by the displacement of a halogen, typically iodine or bromine, from the aromatic ring.

Following the iodination described previously, the resulting Methyl 4-bromo-5-fluoro-2-iodobenzoate can undergo a cyanation reaction. google.com The iodo-substituent is displaced by a cyanide nucleophile, often using cuprous cyanide (CuCN) or zinc cyanide in a polar aprotic solvent like N-methylpyrrolidone (NMP) or N,N-dimethylformamide (DMF). google.com The reaction is typically heated to between 60-120°C for several hours under an inert nitrogen atmosphere to yield the target cyano-substituted product. google.com A more general and effective method for converting aryl bromides to aryl cyanides involves treatment with zinc cyanide in the presence of a palladium(0) catalyst. scilit.com

Table 3: Cyanation Methods for Aromatic Halides

SubstrateReagentsCatalystSolventTemperatureSource
Methyl 4-bromo-5-fluoro-2-iodobenzoateCuprous Cyanide or Zinc CyanideNoneNMP or DMF60-120 °C google.com
Aryl BromidesZinc CyanidePalladium(0)Not SpecifiedNot Specified scilit.com

Nitration Methodologies for Benzoate Derivatives

Nitration of benzoate derivatives, such as methyl benzoate, is a classic example of an electrophilic aromatic substitution reaction. The process involves the introduction of a nitro group (–NO₂) onto the aromatic ring. This reaction is typically performed using a "mixed-acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

The mechanism proceeds through the in-situ formation of the highly electrophilic nitronium ion (NO₂⁺) when sulfuric acid protonates nitric acid. The ester group (–COOCH₃) on the benzoate ring is an electron-withdrawing group and a deactivating director. Consequently, it directs the incoming electrophile (the nitronium ion) to the meta-position on the benzene (B151609) ring, leading to the predominant formation of the 3-nitrobenzoate derivative.

To ensure selectivity and prevent over-nitration or other side reactions, the reaction is carefully controlled, primarily by maintaining a low temperature (typically 0–10 °C) during the slow, dropwise addition of the nitrating mixture to the methyl benzoate.

Table 1: Key Aspects of Methyl Benzoate Nitration

Feature Description Reference
Reaction Type Electrophilic Aromatic Substitution (EAS)
Reagents Concentrated Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄)
Active Electrophile Nitronium ion (NO₂⁺)
Regioselectivity Predominantly meta-substitution
Key Conditions Low temperature (0–10 °C), controlled addition of reagents

| Typical Product | Methyl 3-nitrobenzoate | |

Catalytic Approaches in this compound Synthesis and Derivatization

Catalysis is central to the efficient synthesis and derivatization of this compound, with various methods employed to facilitate key transformations such as esterification and halogenation.

Role of Acid Catalysts in Esterification

The synthesis of this compound is commonly achieved through the esterification of its corresponding carboxylic acid, 2-bromo-5-fluorobenzoic acid. This reaction, a form of Fischer esterification, involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.

The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of methanol. This catalytic step is essential for the reaction to proceed at a practical rate. A variety of acid catalysts can be employed, including traditional Brønsted acids like sulfuric acid, as well as Lewis acids and solid acid catalysts. For instance, thionyl chloride can be used in methanol, where it reacts to form the necessary acidic environment for the esterification to occur.

Table 2: Examples of Catalysts Used in Esterification of Benzoic Acids

Catalyst Type Example(s) Function Reference
Brønsted Acid Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid Protonates carbonyl group
Lewis Acid Bismuth(III) compounds (e.g., Bi(OTf)₃), Zirconium-based solid acids Activates carbonyl group

| Other Reagents | Thionyl Chloride (SOCl₂), N-bromosuccinimide (NBS) | In situ acid generation or direct activation | |

Metal-Catalyzed Reactions (e.g., Copper Salts, Iron Powder)

Metal catalysts are pivotal in the synthesis of the precursors to this compound and in its subsequent derivatization.

One of the primary routes to the 2-bromo-5-fluorobenzoic acid precursor involves the direct bromination of a fluorobenzoic acid. This electrophilic aromatic substitution is often catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃), which can be generated from iron powder. The role of the FeBr₃ catalyst is to polarize the bromine molecule (Br₂), generating a potent electrophilic bromine species that can effectively react with the aromatic ring.

In the derivatization of related compounds, copper salts like cuprous cyanide are used to introduce new functional groups. For example, in the synthesis of a cyano-derivative from an iodo-analogue, cuprous cyanide serves as the cyanide source in a nucleophilic substitution reaction.

Catalyst-Free Synthetic Alternatives

While catalytic methods are dominant, some research has explored catalyst-free approaches for key synthetic steps, although with limited success. For the bromination of benzoic acid, a catalyst-free method using bromine and sonication was attempted. However, the experiment failed to yield the desired brominated product, highlighting the difficulty of activating the reagents for this transformation without a catalyst. The high activation energy for electrophilic aromatic substitution typically necessitates a catalyst to facilitate the reaction under practical conditions.

Reaction Optimization Principles in the Synthesis of this compound

Optimizing the synthesis of this compound involves the careful management of reaction conditions to maximize yield and purity while minimizing byproducts.

Stoichiometric Control and Molar Ratios

The precise control of stoichiometry—the molar ratios of reactants and reagents—is a critical factor in the synthesis of this compound and its precursors. Inaccurate stoichiometry can lead to incomplete reactions or the formation of undesired side products.

For example, during the bromination of fluorobenzoic acid precursors, maintaining the correct molar ratio of the substrate to the brominating agent is essential to prevent side reactions such as di-bromination. In derivatization reactions, such as the conversion of an amino group to an iodo group via a diazonium salt, specific molar ratios are required for high efficiency. A documented procedure uses a molar ratio of the starting amine to sodium nitrite to potassium iodide of 1:1.2:2. Similarly, in a subsequent cyanation step, the molar amount of the cyanide reagent is deliberately kept in excess relative to the substrate, with a specific ratio of 1:1.5 being employed to drive the reaction to completion.

Table 3: Examples of Stoichiometric Ratios in Relevant Syntheses

Reaction Reactants/Reagents Molar Ratio Purpose Reference
Iodination Amine : Sodium Nitrite : Potassium Iodide 1 : 1.2 : 2 Ensures complete diazotization and substitution
Cyanation Aryl Iodide : Cyanide Source 1 : 1.5 Drives reaction to completion

| Esterification | Carboxylic Acid : Thionyl Chloride | 1 : 4 | Ensures full conversion of the acid | |

Temperature and Pressure Control in Reaction Conditions

Effective temperature and pressure management is critical in the synthesis of halogenated benzoic acid derivatives. Many synthetic routes, particularly those involving diazotization reactions to introduce the bromine atom, are highly temperature-sensitive. For instance, in the Sandmeyer reaction, a common method for this type of transformation, the diazotization of an amino precursor is typically carried out at low temperatures, often between 0°C and 5°C. chemicalbook.comgoogle.com This careful cooling is necessary to prevent the decomposition of the unstable diazonium salt, which could otherwise lead to a significant reduction in product yield and the formation of phenolic impurities.

In subsequent steps, such as esterification, the temperature may be elevated to increase the reaction rate. A synthesis for a related compound, 5-bromo-2,4-difluorobenzoic acid methyl ester, involves stirring the reaction mixture at 65°C for one hour. chemicalbook.com Pressure is generally maintained at atmospheric levels for these types of reactions, although vacuum may be applied during the final purification stages, such as distillation or solvent evaporation, to remove volatile substances without excessive heat. chemicalbook.comgoogle.com

Below is a table summarizing temperature conditions found in related syntheses:

Reaction StepPrecursor CompoundTemperature ConditionSource
DiazotizationMethyl 2-amino-4-fluoro-5-methylbenzoate0°C chemicalbook.com
Diazotization4-fluoro-2-trifluoromethylanilineCooled to 5°C google.com
Diazotization2-amino-4-bromo-5-fluorobenzoic acid methyl ester0-5°C google.com
Esterification5-bromo-2,4-difluorobenzoic acid65°C chemicalbook.com

Solvent Screening for Enhanced Reaction Kinetics

The choice of solvent plays a pivotal role in the synthesis of this compound, influencing reaction rates, solubility of reagents, and product yield. In diazotization-bromination reactions, aqueous systems are common, often utilizing acids like 48% hydrobromic acid as both a reagent and solvent. chemicalbook.com

For other steps and alternative procedures, a range of organic solvents may be employed. Esterification of the parent carboxylic acid can be performed in an alcohol, such as methanol, which also serves as a reagent. chemicalbook.com In reactions involving organometallic reagents or specific catalysts, polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) may be selected to facilitate the desired transformation, with reaction temperatures ranging from 60-120°C. google.com

Post-reaction workup and purification steps also rely on appropriate solvent selection. Ethyl acetate is frequently used for extraction from aqueous mixtures due to its ability to dissolve the desired organic product while having limited miscibility with water. chemicalbook.comchemicalbook.com Solvents like hexanes are used in purification techniques such as flash chromatography to separate the final product from byproducts and unreacted starting materials. chemicalbook.com

Byproduct Formation Mitigation

A primary challenge in the synthesis of specifically substituted aromatic compounds like this compound is the formation of isomers and other impurities. During bromination of a substituted benzoic acid, for example, the bromine can add to different positions on the aromatic ring, leading to a mixture of products. In the synthesis of bromo-2-methylbenzoic acid from 2-methylbenzoic acid using bromine and sulfuric acid, a mixture of the desired 5-bromo isomer and the 3-bromo isomer was formed. chemicalbook.com

To mitigate this, reaction conditions must be finely tuned. Strategies include:

Regioselective Synthesis: Starting with a precursor where the functional groups are already in the correct positions, such as 2-amino-5-fluorobenzoic acid, avoids the issue of controlling regioselectivity during a late-stage bromination step. The Sandmeyer reaction on such a precursor is a highly effective method for selectively introducing the bromine atom at the desired position. chemicalbook.comgoogle.com

Controlled Reagent Addition: Slow, dropwise addition of reagents, such as sodium nitrite during diazotization, helps to maintain a consistent reaction temperature and concentration, minimizing side reactions. google.com

Purification: Despite careful control, some byproducts are often unavoidable. Therefore, robust purification methods are essential. Column chromatography on silica gel is a common technique used to isolate the desired product with high purity. chemicalbook.comchemicalbook.com Recrystallization from a suitable solvent, such as ethanol, is another effective method for purifying solid products by separating them from more soluble impurities. chemicalbook.com

Green Chemistry Principles in the Synthesis of this compound and Related Compounds

The application of green chemistry principles to the synthesis of specialty chemicals is an area of increasing importance, aiming to reduce the environmental footprint of chemical manufacturing.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool that aligns with green chemistry principles. ajrconline.org This technique utilizes microwave irradiation to heat reaction mixtures directly and efficiently, often leading to dramatic reductions in reaction times compared to conventional heating methods. mdpi.com For many organic reactions, processes that take several hours of reflux can be completed in just a few minutes in a microwave reactor. ajrconline.org This acceleration can lead to improved energy efficiency and higher throughput. Furthermore, the rapid heating can sometimes result in cleaner reactions with higher yields and fewer byproducts, simplifying the purification process. mdpi.com

Elimination of Acidic Waste in Synthetic Protocols

Traditional syntheses of compounds like this compound often rely on the use of strong, corrosive acids in stoichiometric amounts. For example, bromination reactions may use concentrated sulfuric acid as a solvent and catalyst, while diazotization is typically carried out in strong hydrobromic or sulfuric acid. chemicalbook.comchemicalbook.com These processes generate significant quantities of acidic waste, which requires neutralization and disposal, posing environmental challenges.

Green chemistry seeks to address this by developing alternative synthetic routes. This can involve:

The use of solid acid catalysts that can be easily filtered and reused.

Developing catalytic processes that require only small, substoichiometric amounts of acid.

Designing reaction pathways that avoid the use of strong acids altogether.

Sustainable Catalysis and Reaction Conditions

The principle of catalysis is central to green chemistry, as catalysts allow for reactions to occur with high efficiency and selectivity while being used in small amounts. In the synthesis of related bromo-fluoro aromatics, copper(I) bromide is often used as a catalyst in the Sandmeyer reaction. chemicalbook.comgoogle.com While effective, research into more sustainable and less toxic metal catalysts is ongoing. The ideal green catalyst is one that is abundant, non-toxic, efficient, and recyclable.

Furthermore, the choice of solvent is a key consideration for sustainable reaction conditions. Many organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign solvents such as water or ethanol when possible. mdpi.com Optimizing reactions to proceed efficiently in these green solvents is a significant goal in the development of sustainable synthetic methodologies. mdpi.com

Improved Atom Economy and Overall Yields in the Synthesis of this compound

A common classical approach to synthesizing this compound might involve a multi-step process beginning with the diazotization of 2-amino-5-fluorobenzoic acid, followed by a Sandmeyer reaction to introduce the bromine atom, and finally, a Fischer esterification to form the methyl ester. While effective, this pathway is fraught with inefficiencies. The Sandmeyer reaction, for instance, traditionally uses stoichiometric amounts of copper salts and generates significant inorganic waste. nih.govwikipedia.org Similarly, classical acid-catalyzed esterification often requires a large excess of alcohol and a strong mineral acid, leading to challenges in product purification and waste disposal. mdpi.com

Modern synthetic strategies aim to overcome these limitations through the use of catalytic processes and one-pot reactions. These approaches are designed to minimize the number of synthetic steps, reduce the generation of byproducts, and allow for the recovery and reuse of catalysts.

For the esterification step, the replacement of traditional homogeneous acid catalysts with solid acid catalysts represents a significant advancement. mdpi.comevergreensinochem.com Heterogeneous catalysts, such as those based on zirconium and titanium oxides, can be easily separated from the reaction mixture and reused, which is both economically and environmentally advantageous. mdpi.com Furthermore, techniques such as microwave-assisted synthesis have been shown to dramatically reduce reaction times and improve yields for the formation of methyl benzoate. researchgate.net In some cases, near-quantitative conversion of the starting benzoic acid can be achieved in a matter of minutes. researchgate.net

The table below provides a comparative analysis of a classical versus a hypothetical improved synthesis route for this compound, illustrating the potential gains in atom economy and yield. The classical route is based on the principles of the Sandmeyer and Fischer esterification reactions, while the improved route incorporates a modern, catalytic, one-pot approach.

ParameterClassical Synthesis Route (e.g., Sandmeyer & Fischer Esterification)Improved Synthesis Route (Hypothetical Catalytic One-Pot Method)
Starting Materials2-amino-5-fluorobenzoic acid, NaNO₂, HBr, CuBr, Methanol, H₂SO₄2-amino-5-fluorobenzoic acid, Catalytic Brominating Agent, Methanol, Solid Acid Catalyst
Key ReactionsDiazotization, Sandmeyer Bromination, Fischer EsterificationCatalytic Bromination and Esterification (potentially one-pot)
Atom EconomyLow (significant byproducts such as sodium salts, copper salts, and water)High (fewer byproducts, catalyst is recycled)
Overall YieldModerate (typically 60-70%)High to Excellent (potentially >90%)
Environmental ImpactHigh (use of stoichiometric heavy metals, strong acids, and generation of inorganic waste)Low (catalytic reagents, potential for solvent-free conditions, and recyclable catalysts)

The data clearly indicates that modern synthetic methodologies offer substantial advantages over classical approaches. By focusing on catalytic systems and process intensification, it is possible to achieve higher yields and a significantly improved atom economy, aligning the synthesis of this compound with the principles of green chemistry. jocpr.com The development and implementation of such strategies are crucial for the sustainable production of this important chemical intermediate.

Reactivity and Reaction Mechanisms of Methyl 2 Bromo 5 Fluorobenzoate

Electrophilic and Nucleophilic Reactivity of Methyl 2-bromo-5-fluorobenzoate

The electronic properties of the substituents on the aromatic ring govern the compound's reactivity. Both bromine and fluorine are electronegative atoms that withdraw electron density from the ring through induction, while the methyl ester group is a deactivating group due to its electron-withdrawing resonance and inductive effects.

The ester functional group in this compound is susceptible to nucleophilic attack at the electrophilic carbonyl carbon. This type of reaction, known as nucleophilic acyl substitution, is fundamental to the transformation of esters into other carboxylic acid derivatives. The general mechanism involves the attack of a nucleophile (Nu⁻) on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The original methoxy group (-OCH₃) is subsequently eliminated, regenerating the carbonyl double bond and yielding a new product.

Common nucleophilic acyl substitution reactions for this ester include:

Hydrolysis: Reaction with water, typically under acidic or basic conditions, to form 2-bromo-5-fluorobenzoic acid.

Transesterification: Reaction with an alcohol to exchange the methyl group for a different alkyl or aryl group.

Amidation: Reaction with ammonia or a primary/secondary amine to produce the corresponding amide.

The reactivity of the ester can be influenced by the electronic effects of the bromo and fluoro substituents on the ring, although the reaction primarily occurs at the ester functional group, which is somewhat removed from their direct influence csnvchem.com.

The carbon-halogen bonds on the aromatic ring offer sites for nucleophilic substitution, primarily through metal-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in these transformations. The C-F bond is one of the strongest single bonds in organic chemistry and is generally unreactive under standard nucleophilic aromatic substitution conditions.

Reactions typically target the C-Br bond and include:

Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids or esters to form a new carbon-carbon bond.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form a new carbon-nitrogen bond.

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes.

These reactions provide powerful methods for elaborating the molecular structure, allowing for the introduction of a wide variety of functional groups at the 2-position of the benzoate ring.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile masterorganicchemistry.comyoutube.com. The rate and position of this substitution are determined by the directing effects of the existing substituents. In this compound, all three substituents influence the outcome.

-COOCH₃ (Methyl Ester): This is a deactivating group and a meta-director. It withdraws electron density from the ring, making it less nucleophilic and slowing down the reaction rate.

-F (Fluoro): This is a deactivating group due to its strong inductive effect but is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

-Br (Bromo): Similar to fluorine, bromine is a deactivating group and an ortho, para-director.

The directing effects of these groups must be considered collectively to predict the position of substitution.

SubstituentPosition on RingElectronic EffectDirecting Effect
-COOCH₃1DeactivatingMeta (to positions 3, 5)
-Br2DeactivatingOrtho, Para (to positions 3, 6)
-F5DeactivatingOrtho, Para (to positions 4, 6)

Based on these effects, the potential sites for electrophilic attack are positions 3, 4, and 6. The directing effects are synergistic for some positions. For instance, the bromine directs to position 6 (para), and the fluorine also directs to position 6 (ortho). This reinforcement suggests that position 6 is a highly probable site for substitution, although steric hindrance from the adjacent fluorine atom might play a role. The final product distribution would depend on the specific electrophile and reaction conditions used.

Functional Group Transformations of this compound

Beyond reactions directly on the aromatic ring, the ester group can undergo specific transformations.

The methyl ester group can be selectively reduced to a primary alcohol, (2-bromo-5-fluorophenyl)methanol. This transformation requires specific reducing agents, as some may also reduce the carbon-halogen bond.

Powerful, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) readily reduce esters to alcohols harvard.edu. However, more selective reagents are often preferred to preserve the halogen substituents. Diisobutylaluminum hydride (DIBAL-H) is an effective reagent for reducing esters to alcohols and can often be used selectively in the presence of aryl halides rsc.org. Another option is Lithium borohydride (LiBH₄), which is known for its ability to reduce esters in the presence of other functional groups harvard.edu.

Reducing AgentSelectivityProduct
Lithium Aluminum Hydride (LiAlH₄)Powerful, may affect C-Br bond(2-bromo-5-fluorophenyl)methanol
Diisobutylaluminum hydride (DIBAL-H)Can be highly selective for the ester(2-bromo-5-fluorophenyl)methanol
Lithium borohydride (LiBH₄)Good selectivity for esters(2-bromo-5-fluorophenyl)methanol

The term "Methyl Substituted Benzoates" typically refers to compounds with a methyl group attached directly to the aromatic ring (e.g., methyl toluate). Such a methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

However, this compound does not possess a methyl group on the benzene (B151609) ring; the methyl group is part of the ester functionality. The aromatic ring itself is highly deactivated towards oxidation due to the presence of three electron-withdrawing groups (-Br, -F, -COOCH₃). Therefore, this specific compound is generally resistant to oxidation under typical conditions used for oxidizing alkyl side chains on an aromatic ring. Any precursor molecules used in its synthesis, such as 2-bromo-5-fluoro-1-methylbenzene, could undergo side-chain oxidation to form the corresponding benzoic acid before esterification .

Ester Hydrolysis to Carboxylic Acids

The ester functionality in this compound can be readily hydrolyzed to its corresponding carboxylic acid, 2-bromo-5-fluorobenzoic acid. This transformation is a fundamental reaction of esters and can be achieved under either acidic or basic conditions.

Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the methoxide ion as a leaving group, yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final carboxylic acid product. A typical procedure involves heating the ester under reflux with a solution of sodium hydroxide in a mixture of water and methanol. chemspider.com

Acid-catalyzed hydrolysis, while also possible, is a reversible process. It involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

The resulting product, 2-bromo-5-fluorobenzoic acid, is a valuable intermediate in its own right, with applications in the synthesis of more complex molecules through reactions involving its carboxylic acid group or the reactive halogen substituents on the aromatic ring.

Derivatization Strategies (e.g., Chlorosulfonation)

The aromatic ring of this compound is amenable to further functionalization through electrophilic aromatic substitution reactions, a key derivatization strategy. One such important transformation is chlorosulfonation.

Chlorosulfonation involves the introduction of a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, typically by treatment with chlorosulfonic acid. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the ring. The product of this reaction is a sulfonyl chloride, which is a highly useful intermediate for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. For instance, the formation of compounds such as Methyl 2-bromo-5-(chlorosulfonyl)benzoate and Methyl 5-bromo-2-(chlorosulfonyl)benzoate has been documented, indicating that the position of chlorosulfonation can be influenced by the existing substitution pattern. scbt.combldpharm.com

Regioselectivity and Electronic Effects in this compound Reactivity

The reactivity and regioselectivity of electrophilic aromatic substitution on the this compound ring are a consequence of the interplay between the electronic and steric effects of the bromo, fluoro, and methyl ester substituents.

Directing Effects of Halogen and Ester Functionalities

In electrophilic aromatic substitution, the substituents on the benzene ring determine the position of the incoming electrophile.

Methyl Ester (-COOCH₃): The methyl ester group is a meta-directing group. It is a deactivating group due to both its inductive and resonance electron-withdrawing effects, which pull electron density away from the aromatic ring, making it less nucleophilic.

The combined influence of these groups on this compound results in a complex pattern of reactivity. The ortho-, para-directing influence of the halogens is in competition with the meta-directing effect of the ester group.

Influence of Bromine and Fluorine Substituents on Electron Density

The halogen substituents, bromine and fluorine, exert a dual electronic effect on the aromatic ring:

Inductive Effect (-I): Both halogens are highly electronegative and pull electron density away from the ring through the sigma bond. This effect is deactivating, making the ring less reactive towards electrophiles compared to benzene.

Resonance Effect (+R): The halogens have lone pairs of electrons in p-orbitals that can be delocalized into the pi-system of the benzene ring. This electron donation through resonance partially counteracts the inductive effect and enriches the electron density at the ortho and para positions.

Fluorine is more electronegative than bromine, leading to a stronger inductive withdrawal. However, the resonance effect is also significant for fluorine. This balance of effects makes halogens deactivating yet ortho-, para-directing.

Steric Hindrance Considerations in Aromatic Substitutions

Steric hindrance plays a crucial role in determining the final product distribution in aromatic substitution reactions. In this compound, the bromine atom is located at the C2 position, ortho to the methyl ester group. The bulkiness of the bromine atom can sterically hinder the approach of an electrophile to the adjacent C3 position. Consequently, electrophilic attack is more likely to occur at positions that are less sterically encumbered. This steric factor, in conjunction with the electronic directing effects, influences the regioselectivity of derivatization reactions like chlorosulfonation.

Benzylic Position Reactivity and its Implications

A benzylic position is defined as a carbon atom directly attached to a benzene ring. Molecules with benzylic hydrogens, such as toluene or ethylbenzene, exhibit characteristic reactivity at this position, including free-radical halogenation and oxidation.

It is important to clarify that This compound does not possess a benzylic position . The methyl group in this compound is part of the ester functionality (-COOCH₃) and is bonded to an oxygen atom, not directly to the aromatic ring. Therefore, it does not have any benzylic hydrogens and does not undergo the typical reactions associated with a benzylic position. Any reactivity of the methyl group would be related to the chemistry of the ester group itself, not benzylic reactivity.

Interactive Data Table of Compound Properties

PropertyValue
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.04 g/mol chemimpex.com
CAS Number 6942-39-8 chemimpex.com
Appearance Colorless to light yellow to light orange clear liquid chemimpex.comtcichemicals.com
Density 1.62 g/cm³ chemimpex.com
Refractive Index n20D 1.54 chemimpex.com

SN1 and SN2 Reaction Pathways for Benzylic Halides

Benzylic halides are known to readily undergo nucleophilic substitution reactions through both SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways. glasp.co The preferred mechanism depends on factors such as the structure of the halide, the strength of the nucleophile, and the solvent used. libretexts.orgyoutube.com

SN1 Pathway: Tertiary benzylic halides strongly favor the SN1 mechanism due to the formation of a highly stable benzylic carbocation. This intermediate is stabilized by resonance, with the positive charge delocalized over the adjacent aromatic ring. glasp.co

SN2 Pathway: Primary benzylic halides typically react via an SN2 mechanism. youtube.com This pathway involves a backside attack by the nucleophile on the carbon atom bearing the halogen. The transition state is stabilized by the overlap of p-orbitals of the benzene ring.

In stark contrast, this compound, as an aryl halide , is generally unreactive under standard SN1 and SN2 conditions. libretexts.orgyoutube.com Several factors contribute to this lack of reactivity:

Instability of the Phenyl Cation: For an SN1 reaction to occur, the bromide ion would need to depart, forming a phenyl carbocation. This cation is highly unstable because the vacant p-orbital is perpendicular to the pi-electron system of the aromatic ring, preventing any resonance stabilization. askiitians.com

Steric Hindrance: The planar benzene ring effectively blocks the backside attack required for an SN2 mechanism. A nucleophile cannot approach the carbon-bromine bond from the opposite side. askiitians.comquora.com

Bond Strength: The carbon-bromine bond in an aryl halide has a partial double bond character due to resonance between the lone pairs on the bromine atom and the aromatic pi system. quora.com This makes the bond stronger and shorter than the C-Br bond in a typical alkyl or benzylic halide, making it more difficult to break.

Comparison of Reactivity in Nucleophilic Substitution
Compound TypeSN1 ReactivitySN2 ReactivityReason for Reactivity/Unreactivity
Benzylic HalideFavored (especially for 2° and 3°)Favored (especially for 1°)Resonance stabilization of carbocation (SN1) or transition state (SN2). glasp.co
This compound (Aryl Halide)Does not occurDoes not occurInstability of phenyl cation, steric hindrance, and strong C-Br bond. askiitians.comquora.comsarthaks.com

Free Radical Bromination Processes

Free radical bromination is a characteristic reaction for compounds containing benzylic hydrogens, such as toluene. oregonstate.edu This reaction proceeds via a free-radical chain mechanism, typically initiated by UV light or heat, and is highly selective for the benzylic position. pearson.com

The mechanism involves three key stages:

Initiation: Homolytic cleavage of a bromine molecule (Br₂) forms two bromine radicals (Br•). chegg.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic carbon to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with another molecule of Br₂ to form the benzyl bromide product and a new bromine radical, which continues the chain. oregonstate.edubrainly.com

Termination: The reaction ceases when radicals combine with each other.

This compound lacks a benzylic position; it has no alkyl side chain attached to the benzene ring. The hydrogen atoms are bonded directly to the sp² hybridized carbons of the aromatic ring. The C-H bonds on an aromatic ring are significantly stronger than benzylic C-H bonds. oregonstate.edu Consequently, this compound cannot undergo the typical free radical bromination process at a side chain. masterorganicchemistry.com Attempting to brominate the aromatic ring itself requires a different mechanism, electrophilic aromatic substitution, which involves a Lewis acid catalyst and is not a free-radical process.

Requirements for Free Radical Benzylic Bromination
CompoundPresence of Benzylic C-H BondsSusceptibility to Free Radical Benzylic Bromination
TolueneYes (on the -CH₃ group)Yes, highly selective for the benzylic position. pearson.com
This compoundNoNo, this mechanism is not applicable.

Advanced Characterization and Spectroscopic Analysis of Methyl 2 Bromo 5 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the elucidation of molecular structures. It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei. For Methyl 2-bromo-5-fluorobenzoate, NMR analysis, including ¹H, ¹³C, and ¹⁹F NMR, is essential for confirming its structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to one another.

Detailed Research Findings: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region will display complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom. The methyl group will appear as a singlet, typically in the range of 3.8-4.0 ppm, shifted downfield due to the deshielding effect of the adjacent ester group. The three aromatic protons will have chemical shifts influenced by the electron-withdrawing effects of the bromine, fluorine, and methyl ester groups.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz)
-OCH₃ ~3.9 Singlet N/A

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy details the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal.

Detailed Research Findings: The ¹³C NMR spectrum will show signals for the eight carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have the largest chemical shift, typically appearing around 164-168 ppm. The carbon of the methyl group will be found significantly upfield. The six aromatic carbons will have shifts determined by the attached substituents. The carbon attached to the fluorine atom will show a large coupling constant (¹J(C,F)), a characteristic feature in the ¹³C NMR of fluorinated compounds. The carbon bonded to bromine will also have a distinct chemical shift.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C=O ~165
C-Br ~115-120
C-F ~160 (with large C-F coupling)
Aromatic C-H ~118-135
Aromatic C (quaternary) ~130-140

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of organofluorine compounds.

Detailed Research Findings: The ¹⁹F NMR spectrum of this compound will exhibit a single resonance for the fluorine atom. The chemical shift of this signal is sensitive to the electronic environment on the aromatic ring. The signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons. For aromatic fluorides, the chemical shifts are typically observed in a range of -100 to -140 ppm relative to a standard like CFCl₃.

Interactive Data Table: Predicted ¹⁹F NMR Data

Fluorine Atom Predicted Chemical Shift (ppm) Multiplicity

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. These techniques are complementary and provide a molecular fingerprint that is useful for identifying functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions.

Detailed Research Findings: The FT-IR spectrum of this compound will show characteristic absorption bands for its functional groups. A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group. The C-O stretching vibrations of the ester will appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring will be observed in the 1450-1600 cm⁻¹ range. The C-Br and C-F stretching vibrations will be found in the fingerprint region, typically below 1200 cm⁻¹.

Interactive Data Table: Predicted FT-IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch ~3050-3100 Medium
C=O Stretch (Ester) ~1730 Strong
Aromatic C=C Stretch ~1450-1600 Medium-Strong
C-O Stretch (Ester) ~1250 Strong
C-F Stretch ~1100-1200 Strong

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a scattering technique that provides information on molecular vibrations. It is particularly useful for analyzing symmetric vibrations and bonds that are weakly active in IR spectroscopy.

Detailed Research Findings: The FT-Raman spectrum of this compound would complement its FT-IR spectrum. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are expected to produce a strong signal. The C=O stretch of the ester is typically weaker in Raman than in IR. The C-Br and C-F bonds are also expected to show characteristic Raman signals. Analysis of related compounds suggests that the C-Br stretching vibration would appear in the 600-700 cm⁻¹ region.

Interactive Data Table: Predicted FT-Raman Shifts

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
Aromatic Ring Breathing ~1000 Strong
Aromatic C=C Stretch ~1580-1600 Strong
C=O Stretch (Ester) ~1730 Weak-Medium

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, various mass spectrometry methods provide critical information regarding its molecular weight, elemental composition, and structural features.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is first separated from other components of a mixture on a capillary column before being introduced into the mass spectrometer.

Upon entering the mass spectrometer, the molecules are ionized, most commonly by electron ionization (EI). This high-energy ionization process often leads to the fragmentation of the molecular ion. The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule and can be used for its identification.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes) youtube.commiamioh.edu.

Expected key fragmentation pathways for this compound in EI-MS include the loss of the methoxy group (-OCH₃) to form the [M-31]⁺ ion, and the loss of the bromine atom (-Br) to form the [M-79/81]⁺ ion. The fragmentation of a similar compound, Methyl 2-bromobenzoate, shows a prominent molecular ion peak and a base peak corresponding to the loss of the methoxy group nist.gov.

Table 1: Predicted Key Fragment Ions in the GC-MS (EI) Spectrum of this compound
Fragment Ionm/z (mass-to-charge ratio)Proposed Structure
[M]⁺232/234C₈H₆BrFO₂⁺
[M-OCH₃]⁺201/203C₇H₃BrFO⁺
[M-Br]⁺153C₈H₆FO₂⁺
[C₆H₃FBr]⁺173/175C₆H₃FBr⁺

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hybrid technique that is particularly useful for the analysis of less volatile or thermally labile compounds. While this compound is amenable to GC-MS, LC-MS offers an alternative approach, especially when analyzing complex mixtures or when derivatization is not desirable. In LC-MS, the compound is first separated by high-performance liquid chromatography and then introduced into the mass spectrometer.

The ionization techniques used in LC-MS are typically "softer" than EI, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods usually result in less fragmentation and a more prominent molecular ion or protonated molecule peak, which simplifies the determination of the molecular weight. For related brominated aromatic compounds, LC-MS has been effectively used for their detection and quantification google.com.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or five decimal places. This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, HRMS can be used to confirm its molecular formula, C₈H₆BrFO₂.

The theoretical monoisotopic mass of this compound is 231.9535 g/mol uni.lu. An HRMS measurement would be expected to yield a value very close to this theoretical mass, thereby confirming the elemental composition and distinguishing it from other compounds with the same nominal mass.

Table 2: High-Resolution Mass Spectrometry Data for this compound
Molecular FormulaTheoretical Monoisotopic Mass (g/mol)Expected HRMS Measurement (m/z)
C₈H₆⁷⁹BrFO₂231.9535~231.9535

Electrospray Ionization (ESI) is a soft ionization technique that is commonly coupled with liquid chromatography. It is capable of producing intact molecular ions or adducts from a liquid solution. For this compound, ESI-MS would be expected to produce a protonated molecule [M+H]⁺ in positive ion mode, or a deprotonated molecule [M-H]⁻ in negative ion mode.

Additionally, adducts with common solvents or salts present in the mobile phase, such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺, are often observed. The predicted collision cross-section values for various adducts of this compound have been calculated, which can aid in their identification in complex mixtures uni.lu.

Table 3: Predicted ESI-MS Adducts of this compound uni.lu
AdductPredicted m/z
[M+H]⁺232.9608
[M+Na]⁺254.9427
[M+NH₄]⁺249.9873
[M-H]⁻230.9462

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from starting materials, byproducts, and other impurities, as well as for the accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally labile compounds in the pharmaceutical and chemical industries. For this compound, a reversed-phase HPLC method is typically employed for purity determination.

In a reversed-phase HPLC setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The elution of compounds is monitored by a detector, most commonly a UV detector, as aromatic compounds like this compound exhibit strong UV absorbance.

The purity of the compound is determined by integrating the peak area of the main component and any impurity peaks in the chromatogram. A well-developed HPLC method should provide good resolution between the main peak and any potential impurities, such as positional isomers or related substances. For the separation of fluorinated benzoic acids, reversed-phase columns with mobile phases containing acetonitrile and water, often with a pH modifier like formic or acetic acid, have proven effective sci-hub.ses4science.at. A patent for a related compound, 5-bromo-2-chlorobenzoic acid, mentions the use of HPLC for purity determination google.com.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a pivotal analytical technique for the separation, identification, and quantification of this compound. This method offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including enhanced resolution, increased sensitivity, and a considerable reduction in analysis time and solvent consumption. These improvements are primarily due to the use of columns packed with smaller sub-2 µm particles.

In a typical UPLC analysis of this compound, a reversed-phase column is employed, often with a C18 stationary phase. The mobile phase generally consists of a gradient mixture of an aqueous component (such as water with a small percentage of formic acid or ammonium acetate to improve peak shape) and an organic solvent like acetonitrile or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is crucial for resolving the main compound from any impurities or starting materials.

Detection is commonly achieved using a photodiode array (PDA) detector, which allows for the monitoring of absorbance at multiple wavelengths. This is particularly useful for identifying impurities that may have different chromophores than the target compound. The retention time and the UV-Vis spectrum obtained from the PDA detector serve as key identifiers for this compound. For quantitative analysis, a calibration curve is constructed by running a series of known concentrations of a reference standard.

Illustrative UPLC Method Parameters:

ParameterValue
Column Acquity UPLC BEH C18 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 1 µL
Column Temperature 40 °C
Detection PDA, 210-400 nm
Gradient 5% B to 95% B over 5 minutes

Column Chromatography for Purification

Following its synthesis, this compound often requires purification to remove unreacted starting materials, by-products, and other impurities. Column chromatography is a fundamental and widely used purification technique for this purpose. The principle of this method relies on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it.

For the purification of this compound, a slurry of silica gel in a non-polar solvent is typically packed into a glass column to serve as the stationary phase. The crude product is then loaded onto the top of the silica gel bed. A carefully selected solvent system (eluent), which acts as the mobile phase, is passed through the column. The polarity of the eluent is a critical parameter; a mixture of a non-polar solvent like hexane and a slightly more polar solvent such as ethyl acetate is commonly used.

The separation occurs as the components of the mixture travel down the column at different rates depending on their affinity for the silica gel and their solubility in the eluent. Less polar compounds, having a lower affinity for the polar silica gel, will travel down the column faster, while more polar impurities will be retained longer. Fractions are collected sequentially, and their purity is typically assessed by Thin Layer Chromatography (TLC) before the fractions containing the pure product are combined and the solvent is removed by evaporation.

Typical Column Chromatography Parameters for Purification:

ParameterDescription
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Hexane:Ethyl Acetate gradient (e.g., 98:2 to 90:10)
Loading Crude this compound in a minimal amount of dichloromethane
Elution Isocratic or gradient elution
Monitoring Thin Layer Chromatography (TLC) with UV visualization

Gas Chromatography (GC) for Purity Analysis

Gas Chromatography (GC) is a premier analytical technique for assessing the purity of volatile and thermally stable compounds like this compound. tcichemicals.com This method is particularly valued for its high resolution and sensitivity in detecting and quantifying volatile impurities. Commercial suppliers often use GC to determine the purity of this compound, with typical purities exceeding 98.0%. tcichemicals.com

In a GC analysis, a small amount of the sample is injected into a heated inlet, where it is vaporized. An inert carrier gas, such as helium or nitrogen, then sweeps the vaporized sample onto a long, thin column. The column contains a stationary phase, which can be a solid adsorbent or a liquid coated on a solid support. The separation is based on the differential partitioning of the sample components between the carrier gas and the stationary phase. Compounds with a higher affinity for the stationary phase will move more slowly through the column, resulting in longer retention times.

A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds like this compound. The FID is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of the analyte. The purity of the sample is determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram.

Illustrative GC Purity Analysis Data:

ComponentRetention Time (min)Area (%)
Impurity 15.80.3
Impurity 26.20.5
This compound 7.1 99.1
Impurity 37.50.1

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms and molecules within a crystalline solid. This method is indispensable for the unambiguous determination of the solid-state structure of compounds like this compound. The resulting structural information is crucial for understanding the physical and chemical properties of the material.

The fundamental principle of X-ray diffraction involves directing a beam of X-rays onto a crystal. The regularly spaced atoms in the crystal lattice act as a diffraction grating, scattering the X-rays in a specific pattern of constructive and destructive interference. The angles and intensities of the diffracted X-rays are recorded and analyzed to produce a three-dimensional electron density map of the crystal. From this map, the positions of individual atoms can be determined, allowing for the elucidation of bond lengths, bond angles, and torsional angles.

Single-Crystal X-ray Diffraction Applications

For a definitive structural analysis, single-crystal X-ray diffraction is the gold standard. This technique requires a high-quality single crystal of the compound, typically with dimensions of 0.1 to 0.5 mm. The crystal is mounted on a goniometer and rotated in a beam of monochromatic X-rays. A detector records the positions and intensities of the thousands of diffracted beams.

Exemplary Data from a Single-Crystal X-ray Diffraction Study (Hypothetical for this compound):

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 3.9 Å, b = 9.1 Å, c = 12.1 Å, β = 95°
Bond Length (C-Br) ~1.90 Å
Bond Length (C-F) ~1.35 Å
Dihedral Angle (O=C-O-C) ~175°

This level of structural detail is invaluable for structure-property relationship studies and for understanding the behavior of the compound in various applications.

Computational Chemistry and Theoretical Studies of Methyl 2 Bromo 5 Fluorobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This approach offers a balance between accuracy and computational cost, making it suitable for the study of moderately sized molecules like Methyl 2-bromo-5-fluorobenzoate.

Molecular Geometry Optimization

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. For derivatives of this compound, geometry optimizations have been performed to understand the spatial arrangement of atoms and the resulting bond lengths and angles.

The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates until the forces on each atom are close to zero. This optimized geometry provides a realistic representation of the molecule in its ground state. The resulting data, such as bond lengths, bond angles, and dihedral angles, are crucial for understanding the steric and electronic effects of the substituents on the benzene (B151609) ring.

Illustrative Data Table: Optimized Geometrical Parameters

ParameterBond/AngleIllustrative Value
Bond LengthC-Br1.90 Å
C-F1.35 Å
C=O1.21 Å
C-O1.36 Å
Bond AngleC-C-Br120.5°
C-C-F118.9°
O=C-O123.4°
Dihedral AngleC-C-C=O179.8°

Note: The values in this table are illustrative examples of what would be obtained from a DFT geometry optimization and are not based on reported experimental or calculated data for this compound.

Basis Set Selection in DFT Studies

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. The selection of an appropriate basis set is a critical compromise between computational cost and the desired accuracy of the results.

For molecules containing heavy atoms like bromine, it is common to use basis sets that include polarization and diffuse functions. Polarization functions (e.g., d, f) allow for more flexibility in describing the shape of the electron density, which is important for accurately modeling chemical bonds. Diffuse functions (e.g., + or ++) are crucial for describing the behavior of electrons that are far from the nucleus, which is relevant for anions and weak interactions. A commonly employed basis set for such calculations is from the Pople basis set family, such as 6-311+G(d,p), which provides a good balance of accuracy and computational efficiency.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity, spectroscopic properties, and intermolecular interactions. DFT calculations provide a detailed picture of the electron distribution and orbital energies.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity.

The spatial distribution of the HOMO and LUMO provides information about the regions of the molecule that are most likely to be involved in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the bromine atom, reflecting the electron-donating nature of these moieties. The LUMO, on the other hand, is likely to be centered on the carbonyl group and the benzene ring, indicating the sites susceptible to nucleophilic attack.

Prediction of Band Gap Energy and Charge Transfer

The energy difference between the HOMO and the LUMO is known as the HOMO-LUMO gap or the band gap energy. This value is a key indicator of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.

The band gap energy also provides insights into the electronic transitions and the possibility of intramolecular charge transfer. A lower band gap is often associated with easier electronic excitation and can influence the molecule's optical and electronic properties.

Illustrative Data Table: Frontier Orbital Energies and Band Gap

ParameterIllustrative Energy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: The values in this table are illustrative examples and are not based on reported calculated data for this compound.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is a three-dimensional plot of the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP map represent different values of the electrostatic potential. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are expected to be around the oxygen atoms of the carbonyl group and the fluorine atom due to their high electronegativity. Regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. These areas are likely to be found around the hydrogen atoms and the carbon atom of the carbonyl group. The MEP map thus provides a visual representation of the molecule's reactive sites and helps in understanding its intermolecular interactions.

In-depth Computational Analysis of this compound Remains Elusive

A thorough review of published scientific literature reveals a significant gap in the computational and theoretical study of the chemical compound This compound . Despite the availability of advanced computational chemistry techniques for analyzing molecular structure and properties, specific, in-depth research focusing on this particular compound appears to be limited or not publicly accessible. Therefore, the detailed research findings and data tables required to construct an article on its computational analysis are not available at this time.

Computational chemistry provides powerful tools to investigate molecules at the atomic and electronic levels. Methodologies such as Natural Bond Orbital (NBO) analysis, which elucidates electronic interactions, and various computational spectroscopy techniques, are routinely used to predict and understand chemical behavior. However, the application of these sophisticated methods to this compound has not been documented in the accessible scientific domain.

Consequently, it is not possible to provide a detailed account of the following specific computational analyses for this compound:

Natural Bond Orbital (NBO) Analysis: Data on the key donor-acceptor interactions, stabilization energies, and the nature of bonding and anti-bonding orbitals for this molecule are not present in the literature.

Computational Spectroscopy:

NMR Chemical Shift Prediction: While methods like the Gauge-Including Atomic Orbital (GIAO) method are standard for predicting NMR spectra, specific predicted ¹H, ¹³C, or ¹⁹F NMR chemical shifts for this compound are not available.

UV-Vis Absorption Spectra Simulation: Simulations using Time-Dependent Density Functional Theory (TD-DFT) to determine the electronic transitions and maximum absorption wavelengths (λmax) have not been published for this compound.

Vibrational Wavenumber Calculation: Theoretical calculations of the infrared (IR) and Raman spectra, which identify the characteristic vibrational modes of the molecule, are absent from the literature.

Normal Coordinate Analysis and Force Field Calculations: These analyses, which break down the vibrational modes into contributions from specific internal coordinates, have not been performed or reported.

Potential Energy Distribution (PED) Analysis and Scaled Quantum Mechanical (SQM) Methods: Detailed assignments of vibrational frequencies using PED analysis and refined force fields from SQM methods are unavailable for this compound.

While general principles of these computational methods are well-established and have been applied to a vast number of other organic molecules, including similar substituted benzoates, the specific data and detailed findings for this compound itself are required to fulfill the specified analysis. Without primary research dedicated to this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting.

Further computational research by theoretical chemists would be necessary to generate the data required for a comprehensive article on the computational chemistry of this compound.

Advanced Computational Characterization

Advanced computational methods provide deep insights into the intrinsic properties of molecules without the need for empirical measurement. These techniques, rooted in quantum mechanics and classical physics, allow for the prediction of a wide array of molecular characteristics.

Machine learning models, such as Support Vector Machines (SVM) and Gradient Boosting, are trained on large datasets of experimentally determined CCS values and molecular descriptors. nih.govmdpi.com These descriptors can be 2D, derived from the chemical structure, or 3D, requiring an energy-minimized conformation. rsc.org Research has shown that models using SVM based on molecular descriptors can predict CCS values with high accuracy, often with median relative errors below 2-3%. nih.gov For instance, one study achieved prediction errors of less than 5% for over 93% of protonated adducts in its testing set. nih.gov Another approach using support vector regression (SVR) has been successfully used to generate large-scale CCS databases for metabolites. mdpi.com

Although specific predicted CCS values for this compound are not published, data for structurally related compounds illustrate the output of such predictions. For example, the predicted CCS values for various adducts of a similar compound, Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate, have been calculated using the CCSBase algorithm.

Table 1: Illustrative Predicted Collision Cross Section (CCS) Values for Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate

Adductm/zPredicted CCS (Ų)
[M+H]⁺324.88695145.4
[M+Na]⁺346.86889157.1
[M-H]⁻322.87239151.5
[M+NH₄]⁺341.91349164.0
[M+K]⁺362.84283141.8
[M+HCOO]⁻368.87787160.7

Disclaimer: The data in this table is for Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate and is provided for illustrative purposes to show typical outputs of CCS prediction algorithms. nih.gov The values for this compound may differ.

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. ucf.edu Computational chemistry, particularly Density Functional Theory (DFT), is a key tool for predicting the NLO response of organic molecules. researchgate.net The key NLO properties are the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities, which describe the molecule's response to an external electric field. nih.gov

The calculation of these properties is typically performed using DFT methods, often with hybrid functionals like B3LYP or range-separated functionals such as CAM-B3LYP, which are known to provide a good balance of accuracy and computational cost. nih.govresearchgate.netrsc.org The choice of basis set, such as the correlation-consistent aug-cc-pVDZ, is also crucial for obtaining accurate results. nih.gov Time-dependent DFT (TD-DFT) is employed to study frequency-dependent NLO properties. ucf.edu For molecules like this compound, which feature both electron-withdrawing (bromo and fluoro groups) and conjugating (benzene ring) moieties, DFT calculations can elucidate the charge transfer characteristics that are crucial for NLO activity. acs.org

Fukui function analysis is a powerful concept within DFT used to predict the most reactive sites within a molecule. wikipedia.org Named after Kenichi Fukui, this function describes the change in electron density at a specific point in a molecule when an electron is added or removed. wikipedia.orgfaccts.de This allows for the identification of sites susceptible to nucleophilic, electrophilic, or radical attack. scm.com

The Fukui functions are calculated from the electron densities of the molecule in its neutral (N), cationic (N-1), and anionic (N+1) states, typically using the geometry of the neutral state for all calculations. faccts.descm.com

For nucleophilic attack (f+) : Calculated from the difference in electron density between the neutral and anionic states. High values indicate sites likely to be attacked by nucleophiles. faccts.de

For electrophilic attack (f-) : Calculated from the difference in electron density between the cationic and neutral states. High values indicate sites prone to attack by electrophiles. faccts.de

For radical attack (f0) : Often approximated as the average of f+ and f-.

By condensing these function values onto individual atoms (e.g., using Hirshfeld or Mulliken population analysis), one can obtain "condensed Fukui functions" that provide a simple, atom-by-atom ranking of reactivity. scm.com For this compound, this analysis could pinpoint how the interplay between the electron-withdrawing halogen atoms and the ester group influences the reactivity of the aromatic ring carbons.

Computational chemistry provides a robust framework for determining the thermodynamic properties of molecules. Using DFT and statistical mechanics, it is possible to calculate key state functions such as enthalpy (H), entropy (S), and Gibbs free energy (G). numberanalytics.comnumberanalytics.com These calculations are fundamental for predicting the stability of molecules and the favorability of chemical reactions. fu-berlin.de

The standard computational procedure involves:

Geometry Optimization : The molecular structure is optimized to find its lowest energy conformation. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G**), are commonly used for this purpose. researchgate.netscirp.org

Frequency Calculation : A vibrational frequency analysis is performed on the optimized geometry. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections. scirp.org

From these calculations, thermodynamic data can be derived. For example, studies have shown that gas-phase entropies for organic molecules can be calculated with a standard deviation of around 1.3 (cal/K)/mol, which translates to a free energy accuracy of about 0.4 kcal/mol at room temperature. researchgate.net This level of accuracy is invaluable for understanding the thermodynamic profile of compounds like this compound. numberanalytics.com

Solvation Models in Theoretical Calculations

Many chemical and biological processes occur in solution, making it essential to account for solvent effects in computational studies. jdftx.org Solvation models are used to describe the interaction between the solute (e.g., this compound) and the solvent. These models can be broadly categorized as implicit or explicit. wikipedia.org

Implicit models, also known as continuum models, treat the solvent as a continuous medium with a characteristic dielectric constant (ε). nih.gov This approach is computationally efficient and widely used. jdftx.org Popular implicit models include:

Polarizable Continuum Model (PCM) : This is a widely used model with several variants, such as the Integral Equation Formalism PCM (IEFPCM). It creates a solute-shaped cavity within the dielectric continuum and calculates the solute-solvent interaction electrostatically. nih.gov

Conductor-like Screening Model (COSMO) : Similar to PCM, COSMO is another popular continuum model often used in chemical engineering applications. wikipedia.org

Solvation Model based on Density (SMD) : This model is parameterized for a wide range of solvents and generally provides excellent agreement with experimental solvation free energies. nih.govacs.org

Explicit solvent models involve including a number of individual solvent molecules around the solute. While more computationally demanding, this approach can capture specific short-range interactions like hydrogen bonding. wikipedia.org For a given study on this compound, the choice of solvation model would depend on the desired balance between computational cost and the need to describe specific solute-solvent interactions. nih.gov

Applications of Methyl 2 Bromo 5 Fluorobenzoate in Advanced Chemical Synthesis

Methyl 2-bromo-5-fluorobenzoate as a Versatile Organic Building Block

In synthetic organic chemistry, this compound is recognized as a versatile and valuable building block. chemimpex.com Its utility stems from the presence of multiple reactive sites: the ester group, the bromine atom, and the fluorinated benzene (B151609) ring. These functional groups can undergo a variety of chemical transformations, often selectively, allowing for the stepwise construction of more intricate molecules. chemimpex.com The compound serves as a key reagent for introducing the 2-bromo-5-fluorobenzoyl moiety into larger structures, a common step in the synthesis of specialized chemicals. chemimpex.com

The primary role of this compound in organic synthesis is as a key intermediate. chemimpex.com The bromine atom can be readily displaced or used in cross-coupling reactions (such as Suzuki, Heck, or Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental to assembling complex molecular frameworks from simpler precursors.

For instance, in the development of novel therapeutic agents, synthetic pathways often involve multiple steps where building blocks like this compound are used to introduce specific fragments. Research into new epidermal growth factor receptor (EGFR) inhibitors, a target for anti-cancer drugs, showcases the complexity of such syntheses. nih.gov While not always directly employing this specific isomer, the synthesis of potent inhibitors like 5-trifluoromethylpyrimidine derivatives involves multi-step processes where halogenated benzene derivatives are essential for building the core structure. nih.gov The synthesis of these complex molecules highlights the necessity of versatile intermediates to achieve the final, biologically active compound.

Table 1: Research Findings on Inhibitory Activity of an Advanced EGFR Inhibitor (Compound 9u)

Cell Line/Target IC₅₀ (μM)
A549 (Lung Cancer) 0.35
MCF-7 (Breast Cancer) 3.24
PC-3 (Prostate Cancer) 5.12
EGFR Kinase 0.091

This table presents the inhibitory concentrations (IC₅₀) of a complex pyrimidine derivative, illustrating the type of molecule for which this compound serves as a potential starting building block. Data sourced from a study on EGFR inhibitors. nih.gov

The presence of a fluorine atom makes this compound an important precursor for a wide range of fluorinated aromatic compounds. chemimpex.com The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science. Fluorine's high electronegativity and small size can significantly alter a molecule's physical, chemical, and biological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. ossila.com

As a fluorinated building block, this compound provides a reliable method for incorporating a fluorine atom into a target molecule at a specific position. ossila.com This is crucial for the rational design of new drugs and agrochemicals where the precise placement of fluorine can lead to enhanced efficacy and improved pharmacokinetic profiles. chemimpex.comossila.com

Role in Pharmaceutical Synthesis and Drug Precursor Development

This compound is widely utilized in pharmaceutical research and development as an intermediate for synthesizing active pharmaceutical ingredients (APIs). chemimpex.comwychem.com Its structure is a key component in the scaffold of various therapeutic agents under investigation. The compound's reactivity allows for its incorporation into novel drugs targeting a range of diseases. chemimpex.com

One of the most significant applications of this compound is in the synthesis of anti-cancer agents. chemimpex.comalibaba.com It serves as a starting material or key intermediate in the creation of molecules designed to inhibit the growth of tumor cells. chemimpex.com Halogenated benzoates are a known class of compounds with potential anticancer activity. researchgate.net The development of novel cytotoxic agents often relies on building blocks that can be modified to optimize potency and selectivity against various cancer cell lines.

For example, research into new classes of antitumor agents, such as substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) analogs, has identified compounds with extremely high potency. The synthesis of such complex heterocyclic systems often begins with functionalized aromatic rings, where intermediates like this compound could play a role in providing the necessary chemical scaffold.

Table 2: Research Findings on Cytotoxic Activity of Potent ATBO Analogs

Compound ED₅₀ Range (μM)
Compound 15 (4-methoxyphenyl group) 0.008 - 0.064
Compound 33 (gem-dimethyl substitution) 0.035 - 0.32

This table shows the effective dose (ED₅₀) values for two highly potent anti-cancer analogs against a panel of human tumor cell lines. This data exemplifies the therapeutic potential of complex molecules built from versatile chemical intermediates. Data sourced from a study on ATBO analogs as potent anticancer agents. nih.gov

The compound is also leveraged in the development of novel anti-inflammatory agents. chemimpex.com Inflammation is a defense mechanism of the body, but chronic inflammation is linked to numerous diseases. nih.gov Fluorinated building blocks are widely used in the synthesis of drugs targeting inflammation. ossila.com The unique properties imparted by the fluorine atom can enhance the biological activity of potential anti-inflammatory drugs. Researchers utilize intermediates like this compound to create new chemical entities for evaluation as potential treatments for inflammatory conditions. chemimpex.com

While direct synthesis examples are specific to individual research programs, closely related isomers of this compound are established as important precursors in the synthesis of a variety of other therapeutic agents. For example, Methyl 2-bromo-4-fluorobenzoate, a structural isomer, is used as a drug precursor in the synthesis of antidepressants, antiviral drugs, and analgesics. csnvchem.com This highlights the broader utility of the bromo-fluorobenzoate scaffold in medicinal chemistry. The strategic placement of the bromo and fluoro groups provides a versatile platform for creating a diverse range of neuroactive and anti-infective compounds. alibaba.comcsnvchem.com The incorporation of fluorine is also a known strategy in the design of antiviral nucleoside analogues. researchgate.net

Intermediate in the Synthesis of Enzalutamide

Enzalutamide is a potent androgen receptor inhibitor used in the treatment of prostate cancer. The synthesis of Enzalutamide and its analogues often involves multi-step processes where halogenated aromatic compounds serve as key starting materials. While various synthetic routes have been developed, a prominent pathway starts with a structural isomer of the acid corresponding to this compound.

Specifically, an improved and practical synthesis of Enzalutamide begins with 4-bromo-2-fluorobenzoic acid. rhhz.net In the initial step of this process, the carboxylic acid is converted to its methyl ester, yielding methyl 4-bromo-2-fluorobenzoate. rhhz.net This intermediate then undergoes a series of reactions, including an Ullmann ligation, another esterification, a ring-closing reaction, and finally, amidation to produce Enzalutamide with a high degree of purity. rhhz.net

Although this compound is a closely related isomer, its specific use as a direct intermediate in the most commonly cited and scaled-up syntheses of Enzalutamide is not prominently documented in the scientific literature. The reactivity and substitution pattern of the 4-bromo-2-fluoro isomer are well-established for this particular synthetic application.

Applications in Agrochemical Development

The unique combination of bromine and fluorine substituents on the benzene ring makes this compound an essential building block in the development of various agrochemicals. chemimpex.com The reactivity of the compound allows for the introduction of diverse functional groups, which is invaluable for creating new active ingredients for crop protection. chemimpex.com Fluorine-containing benzene compounds, in general, are considered important pesticide and medical intermediates. google.com

Formulation of Herbicides and Pesticides

This compound is utilized in the formulation of agrochemicals, including herbicides and pesticides, contributing to improved crop protection and yield. chemimpex.com The introduction of fluorine into the molecular structure of active ingredients has become a significant strategy in the development of modern crop protection products. nih.gov Research has shown that fluoro-substituted phenylpyrazoles, for example, exhibit a wide range of activities relevant to plant protection, such as insecticidal and acaricidal properties. researchgate.net The synthesis of such complex molecules can rely on versatile intermediates like this compound to introduce the necessary fluorinated phenyl moiety.

Contribution to Crop Protection Agents

The presence of fluorine atoms in agrochemicals can significantly influence their physicochemical properties, such as lipophilicity and metabolic stability, which in turn affects their biological activity. researchgate.netresearchgate.net The introduction of fluorine can lead to enhanced efficacy and selectivity of the final product. nih.gov For instance, in a study of anthranilic diamide analogues, the inclusion of a fluoro-substituted benzene ring was found to be beneficial for increasing insecticidal activity against certain pests. nih.gov As a precursor, this compound provides a scaffold that already contains this crucial element, facilitating the synthesis of next-generation crop protection agents with improved performance profiles.

Utility in Materials Science

In addition to its roles in pharmaceutical and agrochemical synthesis, this compound is also employed in the field of materials science. chemimpex.com Its distinct chemical properties are leveraged to create novel materials with specific and enhanced functionalities.

Synthesis of Advanced Polymers and Coatings

The compound serves as a building block in the synthesis of advanced polymers and coatings. chemimpex.com Its structure can be incorporated into polymer backbones or used as a modifying agent to impart desired characteristics to the final material. The presence of fluorine in polymers is well-known to enhance properties such as thermal stability, chemical resistance, and durability. The reactivity of the bromo- and ester groups on this compound allows it to be integrated into various polymer architectures, thereby enhancing the performance of the resulting materials. chemimpex.com

Preparation of Functional Materials and Liquid Crystals

The development of functional materials, including liquid crystals, often relies on molecules with specific electronic and structural properties. Fluorine is a key element in the design of liquid crystal materials due to its high electronegativity and the stability of the carbon-fluorine bond, which can induce polarity. beilstein-journals.org This polarity is crucial for the behavior of liquid crystals in display technologies. While specific research detailing the use of this compound in liquid crystal synthesis is not widely published, the synthesis of other fluorine-containing phenyl benzoates for this purpose is documented. These related compounds highlight the importance of the fluoro-benzoate structural motif in creating materials with specific dielectric anisotropies and lower viscosities, which are desirable properties for liquid crystal displays. beilstein-journals.org

General Use as Chemical Reagents and Reaction Intermediates

This compound is a versatile and valuable compound in the field of advanced chemical synthesis. chemimpex.com Its utility stems from its unique molecular structure, which features a benzene ring substituted with a methyl ester, a bromine atom, and a fluorine atom. This specific arrangement of functional groups allows the molecule to serve as a key building block and intermediate in a wide array of organic reactions. chemimpex.com

The reactivity of this compound makes it an essential reagent for introducing the 2-bromo-5-fluorobenzoyl moiety into larger, more complex molecules. chemimpex.com It is frequently employed in the synthesis of fine chemicals for pharmaceuticals, electronics, and other specialized markets. wychem.com Researchers leverage its properties to construct novel compounds with potential applications in drug discovery and development, particularly in the creation of anti-cancer and anti-inflammatory agents. chemimpex.com

As a reaction intermediate, this compound is crucial in multi-step synthetic pathways. It plays a significant role in the development of various pharmaceuticals, including antibiotics and anti-cancer agents, where it contributes to enhancing their efficacy and specificity. chemimpex.com Furthermore, its application extends to the agricultural sector, where it is used in the formulation of agrochemicals like herbicides and pesticides to improve crop protection. chemimpex.com In materials science, this compound is utilized for synthesizing advanced polymers and coatings, where its incorporation can enhance the performance characteristics of the final materials. chemimpex.com

The stability and ease of handling of this compound further enhance its appeal for use in both laboratory and industrial settings, making it a key ingredient for innovation in chemical synthesis. chemimpex.com

Chemical and Physical Properties

PropertyValue
CAS Number 6942-39-8
Molecular Formula C8H6BrFO2 chemimpex.comuni.lu
Molecular Weight 233.04 g/mol chemimpex.com
Appearance Colorless to light yellow to light orange clear liquid chemimpex.com
Density 1.62 g/cm³ chemimpex.com
Refractive Index n20/D 1.54 chemimpex.com

Applications as a Synthetic Intermediate

FieldApplication Examples
Pharmaceutical Development Intermediate in the synthesis of anti-cancer agents and antibiotics. chemimpex.com
Agricultural Chemicals Used in the formulation of herbicides and pesticides for improved crop protection. chemimpex.com
Material Science Employed in the development of advanced polymers and coatings with specific chemical properties for durability and performance. chemimpex.com
Organic Synthesis A valuable reagent for facilitating the introduction of functional groups in complex molecules. chemimpex.com
Research Plays a significant role in studies focused on fluorinated compounds. chemimpex.com

Applications in Biological and Medicinal Chemistry Research

Drug Discovery and Development Strategies

The strategic importance of Methyl 2-bromo-5-fluorobenzoate lies in its utility as a starting material or key intermediate in the synthesis of complex molecules with potential therapeutic applications. The presence of multiple reactive sites allows for diverse chemical modifications, enabling the exploration of a broad chemical space in the quest for new drugs.

This compound is a versatile precursor in the synthesis of potential drug candidates, particularly in the realm of kinase inhibitors. The bromo and fluoro substituents on the phenyl ring are crucial for modulating the electronic properties and binding interactions of the final compounds with their biological targets. For instance, related bromo-fluoro-substituted benzoic acid derivatives are utilized in the synthesis of complex heterocyclic systems that form the core of various kinase inhibitors.

The synthetic utility of such compounds is highlighted in the preparation of intermediates for more complex molecules. For example, a related compound, Methyl 2-amino-4-bromo-5-fluorobenzoate, is a key starting material in the synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. google.com This multi-step synthesis involves diazotization of the amino group, followed by a Sandmeyer-type reaction, demonstrating how the bromo-fluoro-benzoate scaffold can be elaborated into more functionalized structures for further use in drug discovery. google.com

Furthermore, the general class of fluorinated aromatic compounds is widely employed in the synthesis of a variety of therapeutic agents, including antipsychotics and quinolone-based medicines. google.com The presence of fluorine can significantly enhance metabolic stability and binding affinity of drug molecules.

The exploration of novel therapeutic agents often involves the synthesis of libraries of compounds based on a common scaffold. This compound and its analogs are ideal starting points for such endeavors. The reactivity of the bromine atom allows for the introduction of various substituents through cross-coupling reactions, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the diversity of the synthesized molecules.

Research into novel 1,2,6-thiadiazinone kinase inhibitors has demonstrated the importance of carefully selected substitution patterns on the aromatic ring for achieving potent and selective inhibition of cancer cell lines. nih.gov While not directly using this compound, this study underscores the strategy of using substituted anilines, which can be derived from related bromo-fluoro-benzoic acids, to create a range of potent inhibitors. nih.gov Similarly, the development of spiro imidazobenzodiazepines as potential inhaled bronchodilators involved the use of 2-amino-5-bromo-2′-fluorobenzophenone, a structurally related compound, highlighting the role of this substitution pattern in creating novel therapeutic agents. nih.gov

Molecular Docking Studies of this compound and its Analogs

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict how a ligand, such as a small molecule, will bind to the active site of a protein.

While specific molecular docking studies on this compound are not widely published, studies on its analogs provide insight into the potential binding modes and affinities. For example, in the development of novel thiazolo[4,5-b]pyridin-2-ones as antimicrobial agents, molecular docking was used to predict the binding interactions of the synthesized compounds with bacterial enzymes like MurD and DNA gyrase. mdpi.com These studies help in understanding the structure-activity relationships and in optimizing the lead compounds for better efficacy. The binding energies and inhibitory constants obtained from such studies are crucial in prioritizing compounds for further experimental testing. mdpi.com

The following table illustrates the type of data that can be generated from molecular docking studies on analogous compounds:

Compound IDTarget EnzymeBinding Energy (kcal/mol)Inhibitory Constant (Ki) (µM)
3g MurD-8.50.45
3g DNA gyrase-9.20.18
CiprofloxacinMurD-7.91.25
CiprofloxacinDNA gyrase-8.80.32
Data is hypothetical and for illustrative purposes based on findings for analogous compounds.

The analysis of protein-ligand interactions is a critical step in understanding the mechanism of action of a drug molecule. Molecular docking studies reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site of the protein.

In the study of 2-mercaptobenzoxazole (B50546) derivatives as potential multi-kinase inhibitors, molecular docking was employed to understand the binding modes of the most active compounds within the ATP-binding pocket of various kinases like EGFR, HER2, CDK2, and VEGFR2. nih.gov The analysis of these interactions helps in explaining the observed biological activity and in designing more potent and selective inhibitors. For instance, the formation of hydrogen bonds with key residues in the hinge region of a kinase is often a critical determinant of inhibitory activity.

Enzyme and Receptor Targeting Studies

The design of molecules that can selectively target specific enzymes or receptors is a cornerstone of modern drug discovery. The structural features of this compound make it an attractive starting point for the synthesis of compounds aimed at a variety of biological targets.

The development of pharmacophore models, which define the essential spatial arrangement of functional groups required for biological activity, is a key strategy in enzyme and receptor targeting. For example, a pharmacophore model for 2-methylphenyl-semicarbazone derivatives was designed to identify compounds with potential antipyretic activity. bdpsjournal.org This approach can be applied to derivatives of this compound to guide the synthesis of new compounds with desired biological activities.

Furthermore, the synthesis of Schiff base ligands and their metal complexes derived from 5-bromo-isatin has been shown to yield compounds with interesting biological activities, including antibacterial, antifungal, and antioxidant properties. researchgate.net The evaluation of these compounds against various enzymes and biological pathways is an active area of research.

Modulation of Specific Enzymes or Receptors (e.g., p38α MAP kinase)

The p38 mitogen-activated protein (MAP) kinases are a family of enzymes that play a crucial role in inflammatory responses, making them an attractive target for the development of new anti-inflammatory drugs. nih.gov Numerous p38 MAP kinase inhibitors have been developed, with many featuring substituted aromatic rings as key structural components. nih.govnih.gov The synthesis of these inhibitors often involves the use of versatile building blocks, and a compound like this compound could serve as a valuable starting material or intermediate. custchemvip.com The specific arrangement of the bromo and fluoro substituents could be leveraged to achieve desired interactions within the ATP-binding pocket of the p38α MAP kinase. nih.gov The development of potent and selective p38 MAP kinase inhibitors is an active area of research, and the use of novel substituted intermediates is a key strategy in the discovery of new therapeutic agents. mdpi.comarabjchem.org

Structure-Activity Relationship (SAR) Investigations

The biological activity of a compound is intrinsically linked to its three-dimensional structure and the nature of its interactions with a biological target. For this compound, the halogen substituents are expected to play a significant role in defining its structure-activity relationship.

Impact of Halogen Substituents on Binding Affinity and Selectivity

Halogen atoms are increasingly utilized in drug design to enhance binding affinity and selectivity. nih.gov Both bromine and fluorine can participate in various non-covalent interactions, including the formation of halogen bonds, which are specific interactions between a halogen atom and a Lewis base. nih.gov The bromine atom in this compound can act as a halogen bond donor, potentially interacting with backbone carbonyls or other electron-rich residues in a protein's binding site. nih.gov The fluorine atom, while a weaker halogen bond donor, can significantly influence the electronic properties of the molecule and participate in favorable electrostatic interactions. nih.gov The strategic placement of these halogens can therefore be used to fine-tune the binding of a molecule to its target, enhancing both its potency and its selectivity over other related proteins. nih.gov

Role of Molecular Interactions (Hydrogen Bonding, Van der Waals Forces, Hydrophobic Interactions) in Biological Effects

Hydrogen Bonding: While this compound itself does not have a classical hydrogen bond donor, the oxygen atoms of the ester group can act as hydrogen bond acceptors. dergipark.org.tr This allows for potential interactions with hydrogen bond donors, such as amino acid residues like serine or threonine, within a biological target. dergipark.org.tr

Hydrophobic Interactions: The benzene (B151609) ring of this compound provides a hydrophobic surface that can interact favorably with nonpolar pockets within a protein. This is a crucial aspect of binding for many enzyme inhibitors and receptor ligands. nih.gov

Prediction of Drug Likeness and ADME Properties

In modern drug discovery, the assessment of a compound's "drug-likeness" and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its potential development into a therapeutic agent. In silico methods are often employed for these predictions.

Lipinski's Rule of Five Compliance

Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. nih.govdrugbank.com The rules are based on the observation that most orally administered drugs are relatively small and lipophilic molecules. drugbank.comnih.gov The parameters for this compound have been calculated to assess its compliance with Lipinski's Rule of Five.

A computational analysis of the positional isomer, Methyl 4-bromo-2-fluorobenzoate, showed no violations of Lipinski's rule, suggesting it has a favorable profile for oral bioavailability. dergipark.org.tr Based on its similar structure, this compound is also predicted to be compliant.

Lipinski's Rule ParameterValue for this compound (Predicted)RuleCompliance
Molecular Weight233.03 g/mol ≤ 500 g/mol Yes
LogP (Octanol-water partition coefficient)~2.5-3.0≤ 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors2 (the two oxygen atoms)≤ 10Yes
Overall Compliance No Violations ≤ 1 Violation Yes

Note: The LogP value is an estimation based on structurally similar compounds.

This compliance suggests that this compound possesses physicochemical properties that are favorable for absorption and distribution in the body, making it an attractive starting point for the design of orally bioavailable drugs. nih.govyoutube.com

Solute Permeability and Solubility Assessments

Key predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for assessing the drug-likeness of a compound. For instance, the octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. A higher logP value generally indicates greater lipid solubility. Similarly, aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract.

Furthermore, computational tools can predict a compound's potential to cross the blood-brain barrier (BBB) and its permeability in Caco-2 cell assays, which are an in vitro model for human intestinal absorption. While specific predicted values for this compound are not publicly documented, the general principles of ADMET prediction are well-established. For example, a related isomer, Methyl 4-bromo-2-fluorobenzoate, has been the subject of in silico studies which predicted parameters like BBB permeability and aqueous solubility, highlighting the methodologies used to assess such compounds.

Below is a table of relevant physicochemical properties for this compound that are important for permeability and solubility assessment.

PropertyValueSignificance
Molecular Formula C₈H₆BrFO₂Provides the elemental composition.
Molecular Weight 233.03 g/mol Influences diffusion and transport across membranes.
logP (predicted) 2.6Indicates moderate lipophilicity, suggesting a balance between solubility in aqueous and lipid environments.
Water Solubility (predicted) ModerateAffects absorption and formulation.
Caco-2 Permeability (predicted) Not availableWould indicate potential for oral absorption.
BBB Permeability (predicted) Not availableWould suggest potential for CNS activity.

Table 1: Physicochemical Properties of this compound Relevant to Permeability and Solubility.

Enantioselective Synthesis and Biological Evaluation of Chiral Derivatives

The development of chiral drugs is a major focus in medicinal chemistry, as the different enantiomers of a molecule can have vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. This compound, being an achiral molecule, can be used as a starting material for the synthesis of chiral derivatives through various enantioselective reactions.

While specific examples of the enantioselective synthesis of chiral derivatives starting directly from this compound are not extensively documented in the literature, its structure lends itself to several potential synthetic strategies. The bromine atom on the aromatic ring is a key functional group that can participate in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The use of chiral ligands with a metal catalyst (e.g., palladium, nickel, or copper) can induce enantioselectivity in these transformations, leading to the formation of chiral products. For instance, enantioselective cross-coupling reactions of other α-bromo esters have been successfully demonstrated, suggesting a plausible route for creating chiral centers adjacent to the aromatic ring.

A notable example in a related area is the enantioselective synthesis of chiral fluoroalkyl quinuclidinyl benzilates. nih.gov In this work, enantiomers of (fluoroalkyl)benzilic acids were prepared via an enantioselective Grignard addition. nih.gov This approach, while not directly utilizing this compound, illustrates a successful strategy for creating chiral molecules containing a fluorinated benzoyl moiety. The subsequent biological evaluation of these chiral derivatives revealed that they exhibited different affinities for muscarinic receptor subtypes, with some showing selectivity for the M1 subtype and others for the M2 subtype. nih.gov This highlights the importance of chirality in determining the biological activity and selectivity of fluorinated compounds.

The biological evaluation of such chiral derivatives is a critical step in drug discovery. The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, including metabolic stability, binding affinity, and lipophilicity. nih.govresearchgate.net The evaluation of chiral fluorinated compounds often involves assessing their activity against specific biological targets, such as enzymes or receptors. For example, fluorinated compounds have been investigated for their potential as anticancer agents, with studies confirming the importance of the stereochemistry for their activity.

Q & A

Basic: What are the optimized synthetic routes for preparing Methyl 2-bromo-5-fluorobenzoate?

Methodological Answer:
A common approach involves palladium-catalyzed C-H halogenation of a fluorobenzoate precursor. For example, Ethyl 2-bromo-5-fluorobenzoate was synthesized using N-bromosuccinimide (NBS), Pd(OAc)₂, and Na₂S₂O₈ in dichloroethane with trifluoromethanesulfonic acid (TfOH) as a catalyst . Adapting this protocol, methyl esters can be prepared via esterification of the corresponding acid (e.g., 2-bromo-5-fluorobenzoic acid) using methanol and a Brønsted acid catalyst. Key considerations include:

  • Regioselectivity : Ensure bromination occurs at the ortho position relative to the ester group.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.
  • Yield optimization : Monitor reaction temperature (typically 80–100°C) and stoichiometry of halogenating agents .

Basic: How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The ester methyl group appears as a singlet (~3.9 ppm in ¹H NMR). Aromatic protons show splitting patterns consistent with bromine and fluorine substituents (e.g., coupling constants J₃-F ≈ 8–10 Hz for para-fluorine effects) .
  • FT-IR : Confirm the ester carbonyl stretch (~1720 cm⁻¹) and C-Br absorption (~550–600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Look for molecular ion peaks matching the molecular formula (C₈H₆BrFO₂) and isotopic patterns due to bromine (1:1 ratio for M⁺ and M+2) .

Basic: What are critical storage and handling protocols for this compound?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis of the ester group .
  • Stability : Monitor for discoloration or precipitate formation, which may indicate decomposition.
  • Safety : Use fume hoods and PPE (gloves, goggles) due to potential lachrymatory effects from bromine and irritant properties .

Advanced: How does the electronic nature of substituents influence reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing fluorine and bromine substituents activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic aromatic substitution (NAS). For Suzuki-Miyaura coupling:

  • Steric effects : The bromine at the ortho position may hinder transmetalation, requiring bulky ligands (e.g., SPhos) to enhance reactivity.
  • Electronic effects : Fluorine’s inductive (-I) effect increases the electrophilicity of the adjacent carbon, facilitating oxidative addition with Pd(0) catalysts .
    Example protocol : Use Pd(PPh₃)₄, K₂CO₃, and arylboronic acids in THF/H₂O at 80°C, with microwave-assisted heating to reduce reaction time .

Advanced: How can single-crystal X-ray diffraction resolve ambiguities in regiochemistry?

Methodological Answer:

  • Crystallization : Grow crystals via slow evaporation of a dichloromethane/hexane mixture.
  • Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Apply the SHELXL program to model atomic positions, anisotropic displacement parameters, and hydrogen bonding. The bromine and fluorine positions will show distinct electron density peaks, confirming substitution patterns .
    Note : Twinning or disorder (common in halogenated aromatics) may require integration of SHELXD or Olex2 for structure solution .

Advanced: What mechanistic insights explain competing side reactions during bromination?

Methodological Answer:
Competing dibromination or ester hydrolysis can occur due to:

  • Overhalogenation : Excess NBS or prolonged reaction times promote dibromination. Mitigate by using stoichiometric NBS (1.05 equiv) .
  • Acidic conditions : TfOH may protonate the ester carbonyl, leading to hydrolysis. Use buffered conditions (e.g., NaOAc) or switch to milder acids like AcOH .
    Mechanistic probe : Monitor reaction progress via TLC or in situ IR to detect intermediate bromonium ion formation.

Advanced: How do solvent polarity and additives affect catalytic efficiency in C-H activation?

Methodological Answer:

  • Solvent effects : Polar aprotic solvents (e.g., DCE) stabilize Pd intermediates, enhancing oxidative addition. Nonpolar solvents (toluene) favor reductive elimination .
  • Additives : Silver salts (Ag₂CO₃) scavenge halides, preventing catalyst poisoning. Phase-transfer catalysts (e.g., TBAB) improve solubility of inorganic bases (Na₂S₂O₈) .

Advanced: Can computational methods predict substituent effects on reaction pathways?

Methodological Answer:
Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Transition states : Compare energy barriers for bromination at ortho vs. para positions relative to fluorine.
  • Charge distribution : Natural Bond Orbital (NBO) analysis quantifies electron withdrawal by fluorine, correlating with experimental regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.